molecular formula C20H27N3O2 B11143495 N-isopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

N-isopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

Cat. No.: B11143495
M. Wt: 341.4 g/mol
InChI Key: CGFNUDHTDWXIPW-UHFFFAOYSA-N
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Description

N-isopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a synthetic organic compound with the molecular formula C15H17N3O3 It is characterized by the presence of a quinazolinone moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Alkylation: The quinazolinone intermediate is then alkylated using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.

    Acylation: The alkylated quinazolinone is further reacted with cyclohexylmethylamine to introduce the cyclohexyl group.

    Final Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the quinazolinone core.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates to introduce different substituents on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce partially or fully reduced quinazolinone compounds.

Scientific Research Applications

N-isopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell walls in bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C20H27N3O2/c1-15(2)22-18(24)12-20(10-6-3-7-11-20)13-23-14-21-17-9-5-4-8-16(17)19(23)25/h4-5,8-9,14-15H,3,6-7,10-13H2,1-2H3,(H,22,24)

InChI Key

CGFNUDHTDWXIPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CC1(CCCCC1)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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